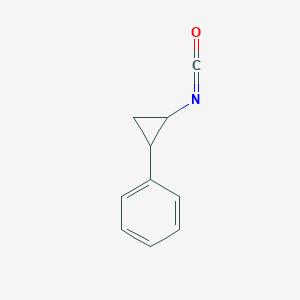

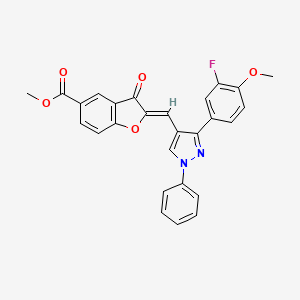

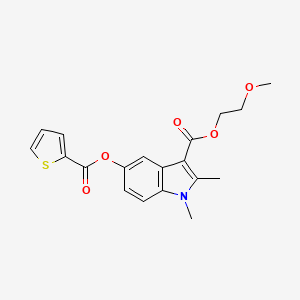

![molecular formula C13H12N2O2 B2987800 3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 75746-13-3](/img/structure/B2987800.png)

3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential application in scientific research. This compound has a unique structure that makes it an attractive target for synthesis and investigation. In

Applications De Recherche Scientifique

Anticancer Properties

- Antiproliferative Effects on Cancer Cells : A methodology for synthesizing compounds related to 3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one demonstrated anticancer potential. These compounds exhibited anti-proliferative properties against four cancer cell lines, suggesting a potential role in cancer treatment. Inhibition of sirtuins might be the underlying mechanism of their action (Mulakayala et al., 2012).

Antibacterial and Antifungal Activities

- Potent Antifungal and Antibacterial Agents : Newly synthesized derivatives of 3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one showed significant antibacterial and antifungal activities. They were particularly effective against Candida fungus species and demonstrated better antibacterial activity than certain other derivatives (Kahveci et al., 2020).

Anticonvulsant and Antidepressant Activities

- Potential in Treating Neurological Disorders : A series of pyrido[2,3-d]pyrimidine derivatives, structurally related to 3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one, were synthesized and evaluated for their anticonvulsant and antidepressant effects. Some compounds showed significant activity, even surpassing the reference drug carbamazepine in efficacy (Zhang et al., 2016).

Anticancer Activity Through mTOR Inhibition

- Inhibition of mTOR Pathway in Cancer Cells : Microwave-assisted synthesis of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, related to 3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one, displayed anticancer activity through apoptosis mechanism. These compounds inhibited the mTOR pathway, a significant target in cancer therapy (Reddy et al., 2014).

Synthesis and Biological Activity

- Diverse Synthesis Methods and Biological Evaluation : Various studies have explored different synthesis methods for derivatives of 3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one, assessing their biological activities in multiple domains, such as antiviral, antibacterial, and antitumor effects. These include methods like microwave-assisted synthesis and oxidative coupling processes (Mohammed et al., 2015).

Propriétés

IUPAC Name |

3-propyl-[1]benzofuro[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-2-7-15-8-14-11-9-5-3-4-6-10(9)17-12(11)13(15)16/h3-6,8H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCGJANXNXZCDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C(C1=O)OC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49668065 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2987719.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2987730.png)

![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate](/img/structure/B2987734.png)

![3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2987740.png)